

Technical Guide: Physicochemical Properties of 2-Methoxy-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Methoxy-5-(trifluoromethoxy)aniline
Cat. No.:	B1344238

[Get Quote](#)

A Note on Chemical Identity: Initial searches for "**2-Methoxy-5-(trifluoromethoxy)aniline**" did not yield specific information for a compound with a trifluoromethoxy group at the 5-position. However, substantial data is available for the structurally similar compound, 2-Methoxy-5-(trifluoromethyl)aniline. It is highly probable that the intended compound of interest was the latter. This guide will therefore focus on the physicochemical properties, synthesis, and applications of 2-Methoxy-5-(trifluoromethyl)aniline.

Introduction

2-Methoxy-5-(trifluoromethyl)aniline is an aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its utility is particularly notable in the fields of medicinal chemistry and materials science. The presence of both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the aniline ring imparts unique electronic and steric properties to the molecule. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct reactivity profile, making it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.^[1] This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-5-(trifluoromethyl)aniline, detailed experimental protocols, and visualizations of its synthetic workflow and role as a chemical precursor.

Physicochemical Properties

The physicochemical properties of 2-Methoxy-5-(trifluoromethyl)aniline are summarized in the tables below. These properties are critical for understanding its behavior in chemical reactions and biological systems.

General and Physical Properties

Property	Value	Reference
CAS Number	349-65-5	[1]
Molecular Formula	C ₈ H ₈ F ₃ NO	[1]
Molecular Weight	191.15 g/mol	[1]
Appearance	White to light yellow or beige-gray to brown crystalline powder	[1]
Melting Point	58-60 °C	[1]
Boiling Point	230.1 °C at 760 mmHg	
Density	1.28 g/cm ³	

Chemical and Solubility Properties

Property	Value	Reference
pKa (Predicted)	3.31 ± 0.10	
logP (Predicted)	2.877	
Solubility	Insoluble in water; soluble in common organic solvents.	[2]

Experimental Protocols

Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline

A common and efficient method for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the reduction of the corresponding nitro compound, 4-methoxy-3-nitrobenzotrifluoride.

Materials:

- 4-methoxy-3-nitrobenzotrifluoride
- Methanol
- 10% Palladium on carbon (Pd/C) catalyst
- Hydrogen gas (H₂)
- Celite or diatomaceous earth

Procedure:

- A solution of 4-methoxy-3-nitrobenzotrifluoride is prepared in methanol.
- A catalytic amount (typically 10% by weight of the starting material) of 10% Pd/C is added to the solution.
- The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
- The reaction is monitored for completion, which is often indicated by the cessation of hydrogen uptake. This process is typically allowed to proceed overnight.
- Upon completion, the reaction mixture is filtered through a pad of Celite or diatomaceous earth to remove the palladium catalyst.
- The filtrate is concentrated under reduced pressure to remove the methanol.
- The resulting residue is dried under vacuum to yield 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid.[\[3\]](#)

Determination of Melting Point

The melting point of a crystalline solid like 2-Methoxy-5-(trifluoromethyl)aniline can be determined using a capillary melting point apparatus.

Materials:

- Purified sample of 2-Methoxy-5-(trifluoromethyl)aniline

- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

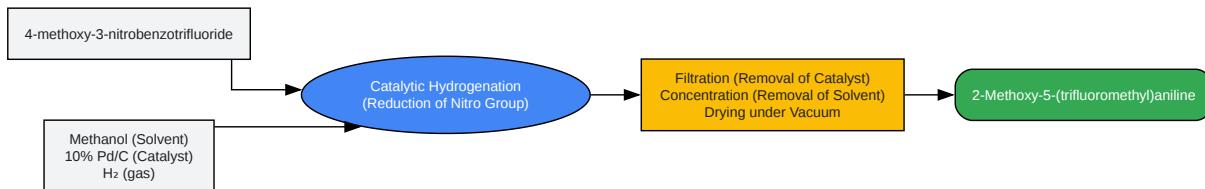
- A small amount of the dry, crystalline sample is finely crushed into a powder.
- The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the entire sample has completely melted is recorded as the completion of melting.
- The melting point is reported as a range from the onset to the completion of melting.

Assessment of Solubility

A qualitative assessment of the solubility of 2-Methoxy-5-(trifluoromethyl)aniline in various solvents can be performed as follows.

Materials:

- Sample of 2-Methoxy-5-(trifluoromethyl)aniline
- A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
- Test tubes or small vials
- Vortex mixer or stirring rod

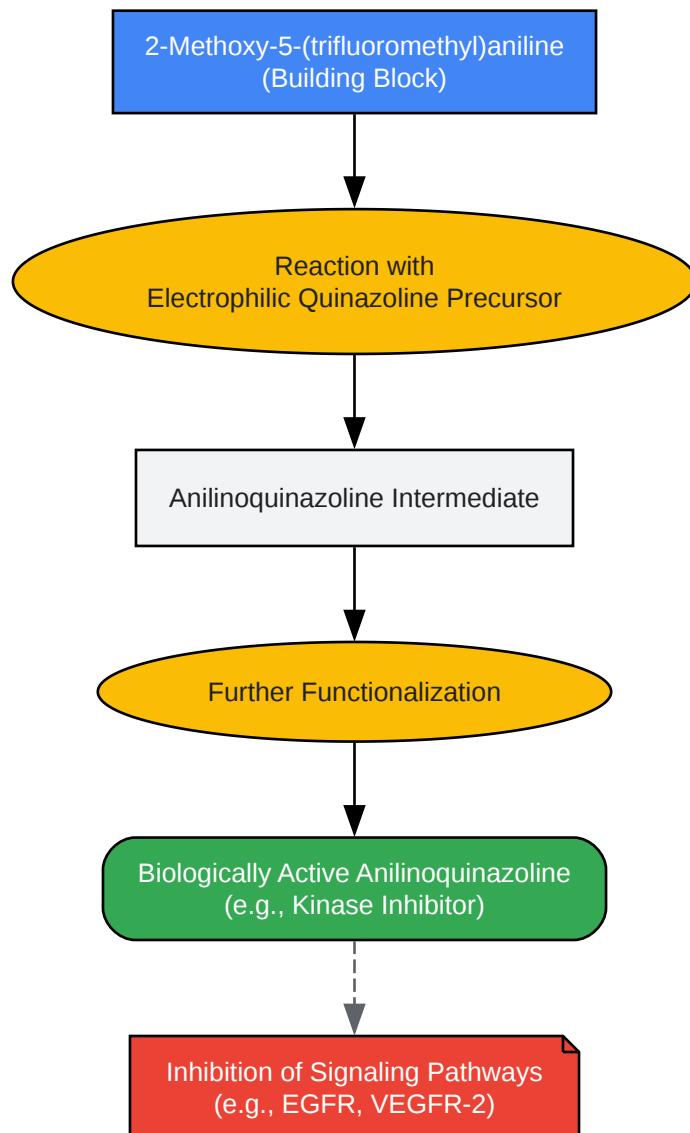

Procedure:

- A small, measured amount of 2-Methoxy-5-(trifluoromethyl)aniline (e.g., 10 mg) is placed into a series of test tubes.
- A small volume of a solvent (e.g., 1 mL) is added to each test tube.
- The mixtures are agitated vigorously using a vortex mixer or by stirring for a set period.
- The mixtures are visually inspected to determine if the solid has dissolved completely.
- Observations are recorded as soluble, partially soluble, or insoluble for each solvent.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline from its nitro precursor.



[Click to download full resolution via product page](#)

Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline.

Role as a Synthetic Building Block

This diagram illustrates the logical relationship of 2-Methoxy-5-(trifluoromethyl)aniline as a key intermediate in the synthesis of more complex molecules, such as anilinoquinazoline derivatives which are known to target signaling pathways in cancer.

[Click to download full resolution via product page](#)

Role in the synthesis of kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - [chemicalbook](#) [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Methoxy-5-(trifluoromethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1344238#physicochemical-properties-of-2-methoxy-5-trifluoromethoxy-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com